2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-methyl-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-17-15-16-10-12-13(21(15)18-11)2-3-20(14(12)22)5-4-19-6-8-23-9-7-19/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFRVUQWPZLION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
The compound 2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one , with CAS number 925605-75-0 , is a novel heterocyclic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Pharmacological Applications
This compound has been investigated for its potential as a pharmaceutical agent . Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound may share these properties due to its structural similarity to known anticancer agents.
Neuropharmacology
The morpholine moiety in the compound suggests potential applications in neuropharmacology. Morpholine derivatives have been shown to possess neuroprotective effects and may be useful in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study examining morpholine derivatives found that they could protect neuronal cells from oxidative stress-induced apoptosis. The specific interactions of the compound with neurotransmitter receptors warrant further investigation to elucidate its potential effects on cognitive function and neuroprotection.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.
Case Study: Antimicrobial Testing
In laboratory settings, triazolopyrimidine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The specific compound's activity against common pathogens could be evaluated through minimum inhibitory concentration (MIC) assays to establish its potential as an antimicrobial agent.
Enzyme Inhibition Studies
The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Case Study: Enzyme Inhibition
Research into related compounds has demonstrated their ability to inhibit enzymes such as kinases or phosphodiesterases, which play critical roles in cancer and other diseases. Investigating the enzyme inhibition profile of this compound could reveal its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthesis highlights:
*Estimated based on analogs; exact data unavailable in evidence.
Key Differences in Physicochemical and Pharmacological Profiles
Substituent Effects: The morpholinylethyl group in the target compound likely improves water solubility compared to the furan () or isopropylphenyl () substituents, which are more hydrophobic . Aromatic vs.
Synthetic Routes :
- Analogs like those in and are synthesized via cyclization in phosphorus oxychloride or ionic liquids (e.g., BMIM-PF6), suggesting the target compound could be prepared through similar methodologies .
- Multi-component one-pot syntheses () are efficient for generating carboxamide derivatives but may require optimization for morpholine-containing analogs .
Bioactivity Insights: Limited pharmacological data are available in the evidence.
Critical Analysis of Evidence Gaps
- Bioactivity Data: No direct evidence links the target compound to specific biological targets or assays.
- Solubility/Stability : Experimental data on solubility, logP, or metabolic stability are absent but crucial for preclinical development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Multi-step synthesis : Begin with condensation of pyrazole derivatives with substituted pyridines/pyrimidines under acidic conditions to form the core scaffold. Introduce the morpholin-4-yl-ethyl group via alkylation or nucleophilic substitution .
- Critical parameters : Optimize temperature (60–120°C), solvent choice (DMF or ethanol for polarity), and catalyst (e.g., K₂CO₃) to enhance cyclization efficiency .
- Purification : Use column chromatography with dichloromethane/methanol gradients to isolate the product (>95% purity) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm ring fusion patterns and substituent positions (e.g., morpholine proton signals at δ 2.4–3.8 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 423.18) and fragmentation patterns .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under uniform conditions (pH 7.4, 37°C) to minimize variability .
- Cellular models : Compare activity in isogenic cell lines (wild-type vs. target-knockout) to confirm specificity .
- Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational strategies predict binding modes and affinity with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified morpholine (e.g., piperazine replacement) or pyrimidine methyl groups to assess impact on solubility and potency .
- Biological profiling : Test derivatives against a panel of related targets (e.g., PI3K/mTOR kinases) to identify selectivity trends .
- Data integration : Use cheminformatics tools (e.g., MOE) to cluster analogs by activity and physicochemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
